molecular formula C16H22N2O B11855904 N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide CAS No. 823821-83-6

N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide

Cat. No.: B11855904
CAS No.: 823821-83-6
M. Wt: 258.36 g/mol
InChI Key: YPUNNXFJCZRWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Alkylation: The indole core is then alkylated using 1-bromo-3-propylpropane in the presence of a base like potassium carbonate to introduce the propyl group at the 3-position of the indole ring.

    Acylation: The final step involves the acylation of the alkylated indole with acetic anhydride to form the acetamide derivative.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, viral infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, including serotonin receptors, which play a crucial role in regulating mood, cognition, and behavior. Additionally, the compound may inhibit certain enzymes or signaling pathways involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

    N-(1H-Indol-3-yl)acetamide: Another indole derivative with similar structural features but different biological activities.

    N-(2-(1H-Indol-3-yl)ethyl)acetamide: A compound with an ethyl group instead of a propyl group, leading to different pharmacological properties.

Uniqueness: N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological activities and therapeutic potential compared to other indole derivatives. Its propyl group at the 3-position of the indole ring and the acetamide functionality contribute to its unique chemical and pharmacological properties.

Properties

CAS No.

823821-83-6

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

N-[3-(3-propyl-1H-indol-2-yl)propyl]acetamide

InChI

InChI=1S/C16H22N2O/c1-3-7-13-14-8-4-5-9-15(14)18-16(13)10-6-11-17-12(2)19/h4-5,8-9,18H,3,6-7,10-11H2,1-2H3,(H,17,19)

InChI Key

YPUNNXFJCZRWRY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NC2=CC=CC=C21)CCCNC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.